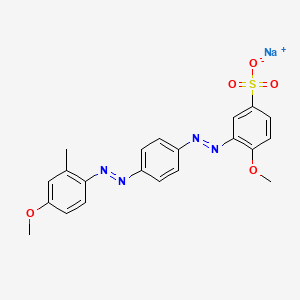

Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methoxy-3-((4-((4-Methoxy-2-methylphenyl)azo)phenyl)azo)benzolsulfonsäure, Natriumsalz umfasst typischerweise einen mehrstufigen Prozess:

Diazotierung: Der Prozess beginnt mit der Diazotierung von 4-Methoxy-2-methylanilin. Dabei wird das Anilinderivat mit salpetriger Säure behandelt, die in der Regel in situ aus Natriumnitrit und Salzsäure bei niedrigen Temperaturen erzeugt wird.

Kupplungsreaktion: Das gebildete Diazoniumsalz wird dann unter alkalischen Bedingungen mit einer anderen aromatischen Verbindung, wie z. B. 4-Methoxybenzolsulfonsäure, gekuppelt, um die Azogruppe zu bilden.

Sulfonierung: Der letzte Schritt beinhaltet die Sulfonierung, bei der die Azogruppe mit Schwefelsäure behandelt wird, um die Sulfonsäuregruppe einzuführen, gefolgt von der Neutralisation mit Natriumhydroxid, um das Natriumsalz zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Steuerungssysteme, um präzise Reaktionsbedingungen zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Azogruppen, was zur Bildung von Nitroverbindungen führt.

Reduktion: Die Reduktion der Azogruppen kann Amine liefern, die weiter zu verschiedenen Derivaten reagieren können.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung und Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Wasserstoff in Gegenwart eines Katalysators werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise starke Säuren wie Schwefelsäure oder Lewis-Säuren wie Aluminiumchlorid.

Hauptprodukte

Oxidation: Nitroderivate.

Reduktion: Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Elektrophil.

Eigenschaften

CAS-Nummer |

75198-94-6 |

|---|---|

Molekularformel |

C21H19N4NaO5S |

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

sodium;4-methoxy-3-[[4-[(4-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C21H20N4O5S.Na/c1-14-12-17(29-2)8-10-19(14)24-22-15-4-6-16(7-5-15)23-25-20-13-18(31(26,27)28)9-11-21(20)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |

InChI-Schlüssel |

DLXRDLLGTPUYHV-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=C(C=CC(=C1)OC)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-methoxy-2-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-methoxybenzenesulfonic acid, under alkaline conditions to form the azo compound.

Sulfonation: The final step involves sulfonation, where the azo compound is treated with sulfuric acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.

Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Azogruppen, die an verschiedenen chemischen Reaktionen teilnehmen können. Die Azogruppen können reduziert werden, um Amine zu bilden, die mit biologischen Molekülen interagieren können. Die Sulfonsäuregruppe erhöht die Löslichkeit der Verbindung, so dass sie in wässrigen Umgebungen verwendet werden kann. Die genauen molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Umgebung ab, in der die Verbindung eingesetzt wird.

Wirkmechanismus

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, allowing it to be used in aqueous environments. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Methoxyphenylborsäure

- 4-Methoxy-2-methylphenylborsäure

- 4-Methoxy-3-methylphenylborsäure

Einzigartigkeit

4-Methoxy-3-((4-((4-Methoxy-2-methylphenyl)azo)phenyl)azo)benzolsulfonsäure, Natriumsalz ist einzigartig aufgrund seiner zwei Azogruppen und des Vorhandenseins sowohl von Methoxy- als auch von Sulfonsäure-Funktionalitäten. Diese Kombination verleiht ihr besondere chemische Eigenschaften, wie z. B. eine erhöhte Löslichkeit und Reaktivität, wodurch sie sich für eine Vielzahl von Anwendungen in verschiedenen Bereichen eignet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.